
tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further linked to a hydroxypyrrolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate typically involves the protection of the hydroxyl group and the subsequent formation of the carbamate. One common method includes the use of tert-butyl chloroformate and a base such as triethylamine to form the carbamate linkage . The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems have been developed to introduce the tert-butoxycarbonyl group into various organic compounds in a more sustainable and versatile manner compared to traditional batch processes .
化学反応の分析
Types of Reactions
tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbamate group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate has several applications in scientific research:
作用機序
The mechanism of action of tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. The hydroxypyrrolidine ring may also interact with various receptors or proteins, modulating their function .
類似化合物との比較
Similar Compounds
- tert-Butyl ((2S,3R)-3-hydroxy-4-((2-(methyl-d3)propyl-1,1,2,3,3,3-d6)amino)-1-phenylbutan-2-yl)carbamate
- tert-Butyl N-[(2S,3R)-2-methyl-3-piperidyl]carbamate
Uniqueness
tert-Butyl (((2S,3R)-3-hydroxypyrrolidin-2-yl)methyl)carbamate is unique due to its specific stereochemistry and the presence of both a hydroxyl group and a carbamate moiety. This combination of functional groups and stereochemistry provides distinct reactivity and potential for diverse applications compared to other similar compounds .
特性
分子式 |
C10H20N2O3 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
tert-butyl N-[[(2S,3R)-3-hydroxypyrrolidin-2-yl]methyl]carbamate |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-6-7-8(13)4-5-11-7/h7-8,11,13H,4-6H2,1-3H3,(H,12,14)/t7-,8+/m0/s1 |
InChIキー |
FDPHTYVIDMJLHF-JGVFFNPUSA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC[C@H]1[C@@H](CCN1)O |
正規SMILES |
CC(C)(C)OC(=O)NCC1C(CCN1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-[(2-methoxy-9-acridinyl)amino]-](/img/structure/B12931827.png)
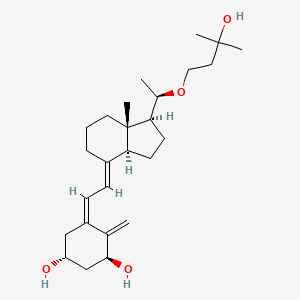
![4-[2-(4-Chlorophenyl)ethyl]-2,5-dioxoimidazolidine-4-carbaldehyde](/img/structure/B12931859.png)
![1,2-Bis[2-methyl-5-[4-(hydroxymethyl)phenyl]-3-thienyl]-3,3,4,4,5,5-hexafluoro-1-cyclopentene](/img/structure/B12931861.png)

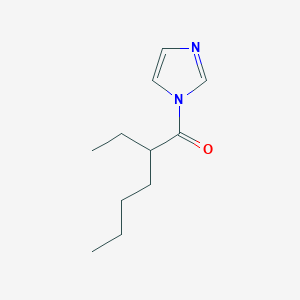

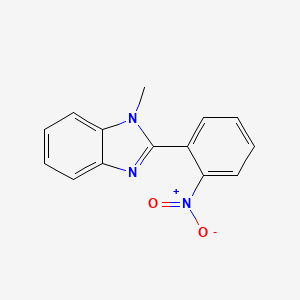

![{[1-(4-Methoxyphenyl)propan-2-yl]amino}acetonitrile](/img/structure/B12931886.png)
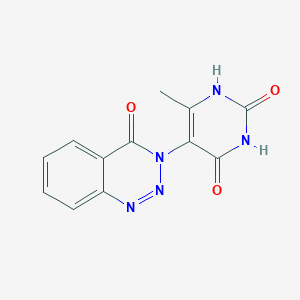
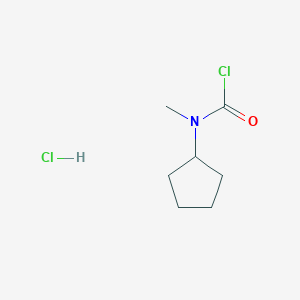
![(R)-2-(((2R,4aR,6S,7R,8R,8aS)-7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-6-methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-8-yl)oxy)propanoic acid](/img/structure/B12931898.png)
![(7S,8aR)-7-Methoxyoctahydropyrrolo[1,2-a]pyrazine oxalate](/img/structure/B12931913.png)
